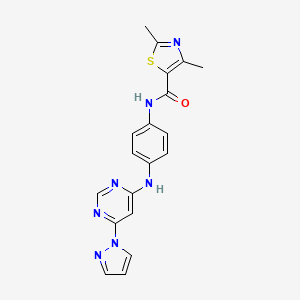

N-(4-((6-(1H-吡唑-1-基)嘧啶-4-基)氨基)苯基)-2,4-二甲基噻唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

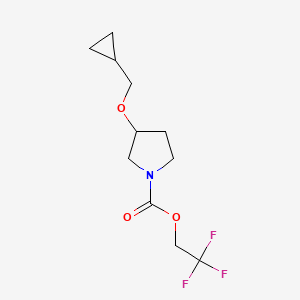

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N7OS and its molecular weight is 391.45. The purity is usually 95%.

BenchChem offers high-quality N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitumor Activity

Pyrazolines, including our compound of interest, have demonstrated antitumor properties. Researchers have observed their ability to inhibit tumor growth and induce apoptosis in cancer cells. Further investigations are needed to understand the specific mechanisms involved and to explore their potential as targeted therapies for various cancers .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Some pyrazole derivatives exhibit potent antileishmanial activity. Our compound could be explored as a potential drug candidate against this parasitic infection .

Antimalarial Activity

Malaria remains a global health challenge. Pyrazole-bearing compounds have shown promise as antimalarial agents. Our compound’s structure warrants investigation for its potential efficacy against Plasmodium species .

CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle regulation. The compound’s scaffold suggests it could be developed into a selective CDK2 inhibitor. Such inhibitors are valuable in cancer treatment, as they target aberrant cell division .

Antioxidant Properties

Oxidative stress contributes to various diseases. Pyrazolines, including our compound, have demonstrated antioxidant activity. Investigating its ability to scavenge free radicals and protect cellular components could provide valuable insights .

Neurotoxicity Assessment

Our compound’s effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish) are worth exploring. AchE inhibition can impact nerve transmission, behavior, and survival. Assessing neurotoxic potential is crucial for safety evaluation .

作用机制

Target of Action

The primary targets of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide are FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process by which blood cells are formed . CDKs, on the other hand, are a group of protein kinases that regulate the cell cycle .

Mode of Action

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide interacts with its targets by inhibiting their activity . It binds to FLT3 and CDKs, preventing them from performing their normal functions . This inhibition disrupts the cell cycle and hampers the proliferation of cells .

Biochemical Pathways

The inhibition of FLT3 and CDKs by N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, FLT3, extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and signal transducer and activator of transcription 5 (STAT5) . These proteins are involved in various cellular processes, including cell cycle progression, survival, and apoptosis .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness against acute myeloid leukemia (aml) has been demonstrated in vivo, suggesting that it possesses favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide’s action include the suppression of key proteins involved in cell cycle progression and survival, leading to the onset of apoptosis . In preclinical studies, the compound has shown potent antiproliferative activities against MV4-11 cells, a human myeloid leukemia cell line .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide. It’s important to note that the compound has demonstrated effectiveness in vivo, suggesting that it can function effectively within the complex environment of a living organism .

属性

IUPAC Name |

2,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7OS/c1-12-18(28-13(2)23-12)19(27)25-15-6-4-14(5-7-15)24-16-10-17(21-11-20-16)26-9-3-8-22-26/h3-11H,1-2H3,(H,25,27)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILOCEKBCCQGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(sec-butyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2560100.png)

![N-[(3-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560107.png)

![3-Cyclopropyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560109.png)

![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)

![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)